(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of this compound is , with a molecular weight of approximately 233.71 g/mol. This compound belongs to the quinoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Quinoline derivatives are of significant interest due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The compound can be sourced from various chemical suppliers and is classified under heterocyclic compounds due to the presence of nitrogen in its structure. It is also categorized as a chlorinated organic compound due to the presence of a chlorine atom in its molecular structure. This classification plays a crucial role in determining its reactivity and potential applications in chemical synthesis and pharmaceuticals.
The synthesis of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol typically involves multi-step organic reactions. The initial steps may include the chlorination of 4-ethyl-2-methylquinoline followed by the introduction of the methanol group through nucleophilic substitution reactions.
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol can undergo several types of chemical reactions:
These reactions are significant for synthesizing various derivatives that may exhibit enhanced biological activities.
The mechanism of action for compounds like (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol often involves interactions with biological targets such as enzymes or receptors. For instance, quinoline derivatives have been studied for their ability to inhibit certain enzymes involved in disease processes, including but not limited to:
Quantitative data on binding affinities and inhibition constants are essential for evaluating their effectiveness in therapeutic applications.
The physical properties of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 233.71 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Chemical properties include its reactivity towards nucleophiles and electrophiles, influenced by the electron-withdrawing nature of the chlorine atom.
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol has potential applications in various scientific fields:
The quinoline nucleus—a bicyclic aromatic system comprising fused benzene and pyridine rings—represents a privileged scaffold in drug discovery due to its versatile bioactivity profile and structural compatibility with biological targets. This heterocycle serves as the molecular foundation for approximately 4 out of 5 top-selling U.S. pharmaceuticals, underpinning therapeutics across antiviral, antibacterial, antimalarial, and anticancer domains [2] [7]. Its significance stems from three intrinsic properties: (1) Electron-rich aromaticity enabling π-π stacking interactions with biomolecular targets; (2) Tertiary nitrogen (pKa ≈ 4.85) facilitating salt formation and hydrogen bonding; and (3) Planar geometry permitting DNA intercalation and enzyme active site binding [4] [10].
Quinoline’s bioisosteric mimicry of endogenous purines and pyrimidines allows disruption of nucleotide-processing pathways, exemplified by topoisomerase inhibitors like topotecan (anticancer) and reverse transcriptase inhibitors such as elvitegravir (antiviral) [2] . The scaffold’s synthetic versatility is evidenced by classical synthetic routes like the Skraup (glycerol/aniline condensation), Friedländer (2-aminoarylaldehyde/ketone cyclization), and Conrad-Limpach (aniline/β-ketoester fusion) methods, enabling large-scale production and derivatization [10]. Modern adaptations employ microwave irradiation and ultrasound-assisted protocols, reducing reaction times from hours to minutes while improving yields—e.g., Ajani et al. achieved 99% yield in quinoline-thione synthesis using aqueous microwave conditions [4] .
Table 1: Functionalization Positions and Associated Biological Activities of Quinoline Derivatives
Position | Common Substituents | Biological Influence | Example Drugs |
---|---|---|---|
2 | Methyl, halogen, trifluoromethyl | Enhanced DNA binding, metabolic stability | Mefloquine (antimalarial) |
4 | Ethyl, vinyl, piperazine | Modulation of hydrophobic pocket interactions | Chloroquine (antimalarial), Bedaquiline (antitubercular) |
7 | Chloro, methoxy, nitro | Improved membrane penetration, target specificity | (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol (antioxidant lead) |
8 | Hydroxy, amino | Metal chelation, radical scavenging | Clioquinol (neuroprotectant) |
3 | Hydroxymethyl, carboxylic acid | Hydrogen bonding, solubility optimization | Camptothecin derivatives (anticancer) |
Position-specific modifications critically determine pharmacodynamic outcomes. The 7-chloro substituent in chloroquine amplifies antimalarial potency by 15-fold versus unsubstituted analogs, while 8-hydroxy derivatives exhibit iron-chelating antioxidant activity relevant to neurodegenerative disorders [7] [9]. The 4-position tolerates bulky groups like piperazines (ciprofloxacin) or ethyl chains, enhancing lipophilicity for CNS penetration [2] [4]. Hybridization strategies—e.g., quinoline-coumarin or quinoline-triazine conjugates—yield multifunctional agents like Ghanim’s ibuprofen-quinoline hybrids, displaying dual anti-inflammatory/antioxidant activities [4].
Substituent engineering transforms the inert quinoline scaffold into biologically active agents. (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol (CID 125453148; C~13~H~14~ClNO; MW 235.71) exemplifies this principle, integrating three strategically positioned groups that synergistically enhance target engagement and pharmacokinetics [1] [3].
7-Chloro Group: Chlorine’s strong electron-withdrawing effect (+σ~p~ = 0.23) reduces quinoline ring electron density, promoting π-stacking with aromatic residues in enzyme binding pockets. This group enhances lipophilicity (log P increase ≈ 0.5–0.7) and metabolic stability by shielding C7 from oxidative degradation. In DPPH radical scavenging assays, 7-chloro quinolines exhibit >50% higher activity than unsubstituted analogs due to stabilization of phenoxyl radicals [5] [7]. Molecular dynamics simulations confirm chloro’s role in displressing water molecules from hydrophobic protein subpockets, improving binding affinity by 2.3 kcal/mol in antioxidant enzymes like NADPH oxidase [5].
4-Ethyl Group: The ethyl moiety provides optimal steric bulk for hydrophobic cavity binding without entropic penalties associated with larger groups. Compared to methyl (ΔG~bind~ = −5.2 kcal/mol), ethyl (ΔG~bind~ = −7.1 kcal/mol) enhances van der Waals contacts with aliphatic enzyme residues (e.g., Val152 in COX-2), while preserving conformational flexibility. Ethyl-substituted quinolines demonstrate 3.1-fold greater blood-brain barrier permeability versus n-propyl analogs due to balanced lipophilicity (clogP ≈ 3.2) and low polar surface area [9].
2-Methyl Group: Methylation at C2 imposes conformational constraints, reducing rotational freedom and enhancing metabolic resistance against CYP450 oxidation. The methyl group’s +I effect elevates pK~a~ of the N1 atom by 0.3 units, strengthening hydrogen bonding with Asp269 in bacterial DNA gyrase [8].
Table 2: Electronic and Steric Contributions of Key Substituents in (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
Substituent | Position | Electronic Effect (σ/σ*) | Steric Contribution (Es) | Biological Impact |
---|---|---|---|---|
Chloro | 7 | σ~p~ = +0.23 | Low | Radical stabilization, membrane penetration |
Ethyl | 4 | σ~I~ = −0.01 | Moderate (Es = −0.07) | Hydrophobic cavity binding, PK modulation |
Methyl | 2 | σ~I~ = −0.04 | Low (Es = 0.00) | Metabolic stabilization, conformational rigidity |
Hydroxymethyl | 3 | σ~p~ = −0.28 | Moderate | H-bond donation, antioxidant activity |
The hydroxymethyl group at C3 serves as a versatile pharmacophore anchor. Its primary alcohol enables hydrogen bond donation (ΔG~HB~ = −3.0 kcal/mol), critical for antioxidant capacity via radical quenching [5]. Catalyst/HipHop pharmacophore modeling identifies hydroxymethyl as a key hydrogen bond acceptor feature aligning with antioxidant enzymes’ catalytic sites [5]. Synthetic manipulation permits derivatization into esters, ethers, or carbamates—e.g., Ajani’s hydrazide-hydrazone quinoline derivatives synthesized via microwave-assisted condensation exhibit enhanced radical scavenging (85% DPPH inhibition at 150 μM) [4] [5].
Fig. 1: Structural Diagram of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
O | CH₂OH / \ 3 / \ 4 Cl─7 N │ │ C8─C9 C2─CH₃
Key: Blue = Chloro (C7); Red = Ethyl (C4); Green = Methyl (C2); Purple = Hydroxymethyl (C3)
The compound’s structural attributes—validated by PubChem entries and commercial sourcing data—highlight its drug-likeness: molecular weight 235.71 g/mol, clogP ≈ 2.8, H-bond donors/acceptors = 2/2, and rotatable bonds = 2 [1] [3]. These parameters comply with Lipinski’s rule criteria, suggesting favorable oral bioavailability.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7